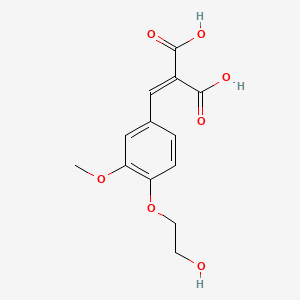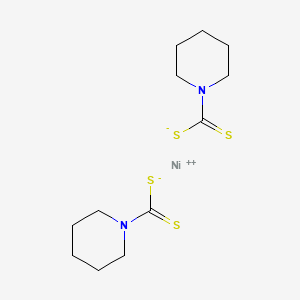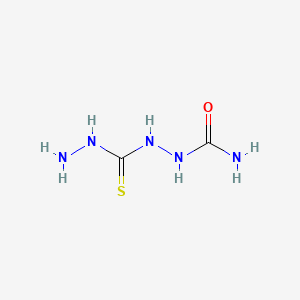![molecular formula C21H14CaO6S2 B12668653 calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate CAS No. 73804-30-5](/img/structure/B12668653.png)
calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate is a complex organic compound that belongs to the class of naphthalenesulfonates. These compounds are characterized by the presence of sulfonate groups attached to a naphthalene ring system. This particular compound is notable for its dual sulfonate groups, which enhance its solubility in water and its reactivity in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate typically involves the sulfonation of naphthalene derivatives followed by the introduction of a calcium ion. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonate groups at specific positions on the naphthalene ring.
Methylation: The sulfonated naphthalene is then subjected to a methylation reaction using formaldehyde or a similar methylating agent.
Calcium Ion Introduction:
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its binding to specific sites, while the naphthalene ring system provides a stable framework for these interactions. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium naphthalenesulfonate
- Potassium naphthalenesulfonate
- Ammonium naphthalenesulfonate
Uniqueness
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate is unique due to the presence of calcium ions, which can influence its solubility, reactivity, and biological activity. Compared to other naphthalenesulfonates, the calcium salt form may offer distinct advantages in specific applications, such as enhanced stability and bioavailability.
Propiedades
Número CAS |
73804-30-5 |
|---|---|
Fórmula molecular |
C21H14CaO6S2 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H16O6S2.Ca/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);/q;+2/p-2 |
Clave InChI |
VZXRQCLMSVJVPU-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


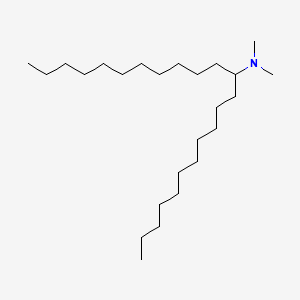
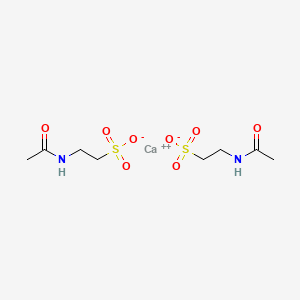
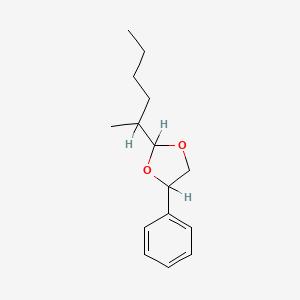

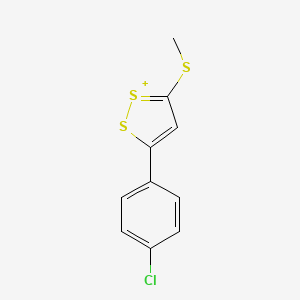

![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
